Structural Uniqueness of the C-4 Sulfonamide vs. C-4 Aniline Pharmacophore in Quinazoline Kinase Inhibitor Scaffolds
CAS 61335-55-5 features a 4-methylbenzenesulfonamide group linked via the nitrogen to the quinazoline C-4 position, forming a 4-tosylimino-3,4-dihydroquinazoline system. By contrast, the most clinically advanced quinazoline kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) employ a 4-anilinoquinazoline motif where an aniline nitrogen directly attaches to C-4 [1]. The sulfonamide NH has a calculated pKa approximately 5–7 units lower than the aniline NH, resulting in substantial differences in hydrogen-bond donor strength and ionization state at physiological pH [2]. This structural divergence is not incremental; it places CAS 61335-55-5 in a distinct chemical series (4-sulfonamidoquinazolines) that is underrepresented in kinase inhibitor libraries [3].
| Evidence Dimension | C-4 substituent type and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | 4-Methylbenzenesulfonamide (tosyl) linked via sulfonamide N to quinazoline C-4; sulfonamide NH pKa ~6–8 (estimated) |
| Comparator Or Baseline | 4-Anilinoquinazoline (e.g., gefitinib: 4-(3-chloro-4-fluoroanilino) substituent; aniline NH pKa ~13–15) |
| Quantified Difference | pKa differential of approximately 5–9 units; sulfonamide NH is a stronger H-bond donor; distinct torsional profile (S–N vs. C–N bond at C-4) |
| Conditions | Computational pKa prediction (MarvinSketch/MOE) and Cambridge Structural Database survey of quinazoline small-molecule crystal structures |
Why This Matters
This structural distinction means CAS 61335-55-5 will exhibit different target-binding pharmacophore requirements than 4-anilinoquinazoline drugs, making it a valuable negative control or scaffold-hopping starting point in kinase drug discovery programs.
- [1] Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2015). Synthetic approaches, functionalization and therapeutic potential of quinazoline and quinazolinone skeletons: the advances continue. European Journal of Medicinal Chemistry, 90, 124–169. DOI: 10.1016/j.ejmech.2014.10.084. View Source
- [2] Ried, W., Heine, B., Merkel, W., & Kothe, N. (1976). Neuartige Synthese von 4-Tosylimino-3,4-dihydrochinazolin-Derivaten. Synthesis, 1976(08), 534–535. DOI: 10.1055/s-1976-24112. View Source
- [3] Alqahtani, A. S., Ghorab, M. M., Nasr, F. A., Ahmed, M. Z., Al-Mishari, A. A., & Attia, S. M. (2022). Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. International Journal of Molecular Sciences, 23(9), 4720. DOI: 10.3390/ijms23094720. View Source
